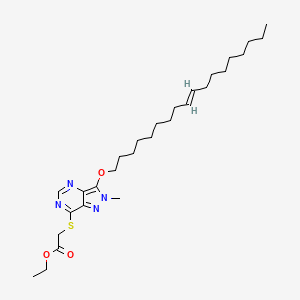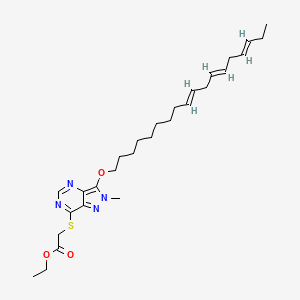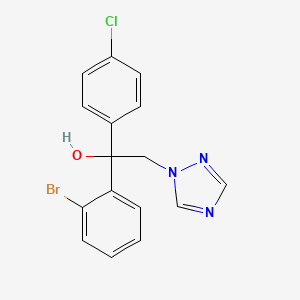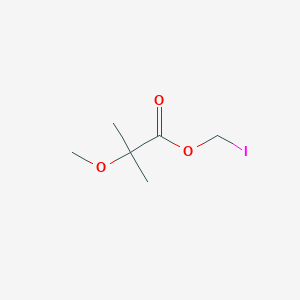
3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine
概要
説明
“3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine” is a complex organic compound. It contains a cyclopentyl ring, which is a cyclic hydrocarbon with a five-membered ring . This ring is substituted with a methyl group, making it 1-methylcyclopentyl. This structure is attached to an oxazole ring, which is a five-membered ring containing two heteroatoms, one nitrogen and one oxygen .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentyl ring, the introduction of the methyl group, and the formation of the oxazole ring. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl and oxazole rings would likely have planar structures, while the overall molecule could have a more complex three-dimensional shape .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the oxazole ring, for example, could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity towards other chemicals .科学的研究の応用
Synthesis and Characterization
A study by Merzhyievskyi et al. (2020) explored the synthesis of macrocyclic structures incorporating oxazole fragments, demonstrating the versatility of oxazole derivatives in constructing complex molecular architectures. This research provides a foundation for further exploration of oxazole-based compounds in various applications, including the potential involvement of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine derivatives (Merzhyievskyi et al., 2020).
Mehta (2016) focused on the preparation, characterization, and antibacterial study of novel 2-(5-(4-Chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) compounds, showcasing the potential of oxazole derivatives in developing new antibacterial agents (Mehta, 2016).
Applications in Medicinal Chemistry and Materials Science
Feroci et al. (2005) achieved efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide, highlighting an eco-friendly approach to synthesizing oxazolidinone derivatives, which could include structures similar to 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine (Feroci et al., 2005).
In another study, Tran-Dube Michelle Bich et al. (2013) developed a two-step, one-pot procedure using acid chlorides and propargyl amines to form tri-substituted oxazoles via gold-catalyzed cyclization, providing a novel pathway that could be applicable for the synthesis of 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine derivatives (Tran-Dube Michelle Bich et al., 2013).
The exploration of metal- and oxidant-free green three-component condensation approaches to synthesize fully substituted 1H-1,2,4-triazol-3-amines, as demonstrated by Guo et al. (2021), underscores the growing interest in sustainable and versatile synthetic methods that could potentially include the manipulation of oxazolamine structures like 3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine (Guo et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(1-methylcyclopentyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-9(4-2-3-5-9)7-6-8(10)12-11-7/h6H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGEOHRPBDIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C2=NOC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001280572 | |
| Record name | 3-(1-Methylcyclopentyl)-5-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylcyclopentyl)-1,2-oxazol-5-amine | |
CAS RN |
1012879-79-6 | |
| Record name | 3-(1-Methylcyclopentyl)-5-isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012879-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylcyclopentyl)-5-isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001280572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Pyrazolo[4,3-d]pyrimidine-7-thione, 2,4-dihydro-3-hydroxy-2-methyl-](/img/structure/B3044924.png)





![2-Hexyn-1-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044937.png)

![Indeno[1,2-c]pyrazol-4(2H)-one, 3-(4-methoxyphenyl)-2-methyl-](/img/structure/B3044940.png)
![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)

![[4-[(Z)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate](/img/structure/B3044943.png)

